molecular formula C13H10ClN3O B2702614 4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1255783-50-6

4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2702614
CAS No.: 1255783-50-6
M. Wt: 259.69
InChI Key: UGABHGIQFJDTEE-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a chlorine atom at position 4 and a 3-methoxyphenyl group at position 2.

Properties

IUPAC Name

4-chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c1-18-10-4-2-3-9(7-10)11-8-12-13(14)15-5-6-17(12)16-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGABHGIQFJDTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C=CN=C(C3=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxyphenylhydrazine with 4-chloropyrazole-5-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the pyrazolo[1,5-a]pyrazine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and microwave-assisted synthesis are potential methods to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrazine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological activity of pyrazolo[1,5-a]pyrazine derivatives is highly dependent on substituent patterns. Key analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Weight Key Features Reference
4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine 3-MeO-C₆H₄, Cl Not reported Discontinued; potential kinase inhibitor
4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine 4-F-C₆H₄, Cl 247.66 Building block; halogenated aryl group
4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine 3,4-diMeO-C₆H₄, Cl 289.72 Increased hydrophilicity due to two MeO groups
4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazine CF₃, Cl 245.57 Electron-withdrawing CF₃ group
Pyrazolo[1,5-a]quinoxaline derivatives Alkyl chains (C4–5) ~300–350 TLR7 antagonists (IC₅₀ = 8–10 µM)

Key Observations :

  • Halogen vs. Methoxy groups (e.g., 3-MeO in the target compound) may improve solubility but could reduce membrane permeability due to increased polarity .
  • Bulkier Substituents: The 3,4-dimethoxyphenyl analog () has a higher molecular weight (289.72) and may face steric hindrance in target binding compared to monosubstituted derivatives.
Kinase Inhibition

Pyrazolo[1,5-a]pyrazines are explored as kinase inhibitors. For example:

  • BTK Inhibition : A pyrazolo[1,5-a]pyrazine derivative (compound 7 in ) was designed as a covalent BTK inhibitor, utilizing a hinge-binding motif and acrylamide warhead for cysteine engagement .
  • TTK Inhibition: Pyrazolo[1,5-a]pyrimidines (closely related scaffolds) show nanomolar potency against TTK kinase, with polar substituents enhancing physicochemical properties .
TLR7 Antagonism

Pyrazolo[1,5-a]quinoxaline derivatives () with 4–5 carbon alkyl chains exhibit TLR7 antagonism (IC₅₀ = 8–10 µM), suggesting that lipophilic substituents are critical for target engagement . The 3-methoxyphenyl group in the target compound may similarly influence lipophilicity and receptor affinity.

Anticancer Activity

While direct data for the target compound are lacking, pyrazolo[1,5-a]pyrimidine analogs (e.g., compound 7c in ) show potent antitumor activity (IC₅₀ = 2.7 µM against HEPG2 liver carcinoma) . Chlorine and aryl substituents in pyrazolo-pyrazines may similarly enhance cytotoxicity through DNA intercalation or kinase inhibition.

Biological Activity

4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, identified by its CAS number 1255783-50-6, exhibits promising pharmacological properties, particularly in the context of cancer research and other therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine features a pyrazolo[1,5-a]pyrazine core with a chloro and methoxy substituent on the phenyl ring. This unique arrangement contributes to its biological activity.

PropertyValue
IUPAC Name4-chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine
Molecular FormulaC13H10ClN3O
Molecular Weight259.69 g/mol
CAS Number1255783-50-6

The primary target for 4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine is Cyclin-Dependent Kinase 2 (CDK2) . The compound acts as an inhibitor of CDK2, leading to significant effects on various biochemical pathways including:

  • Ras/Erk Pathway
  • PLC-γ Pathway
  • PI3K/Akt Pathway

Inhibition of CDK2 results in the suppression of cell growth and the induction of apoptosis in cancer cells, making it a candidate for anticancer therapy .

Anticancer Properties

Research has demonstrated that 4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine exhibits potent anticancer activity. In vitro studies indicate that this compound can induce apoptosis in various cancer cell lines. For instance, it has been shown to inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231), with mechanisms involving caspase activation .

Case Studies

A study comparing the efficacy of this compound with standard chemotherapeutics like cisplatin revealed that it has a comparable or superior cytotoxic effect on cancer cells while exhibiting lower toxicity towards normal cells . The compound's ability to modulate apoptotic pathways was confirmed through assays measuring caspase activity.

Pharmacokinetics

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable pharmacokinetic properties for 4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine. These predictions indicate good oral bioavailability and low toxicity profiles when compared to other compounds in its class .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine, it is useful to compare it with structurally similar compounds:

CompoundAnticancer ActivityMechanism of Action
4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazineModerateCDK inhibition
4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazineLowUnknown
4-Chloro-2-(3-methylphenyl)pyrazolo[1,5-a]pyrazineHighCDK inhibition

This table illustrates that while there are other compounds with similar structures, the specific positioning of the methoxy group in 4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine enhances its biological activity .

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